3-(1,3-thiazol-2-yl)propan-1-amine

Description

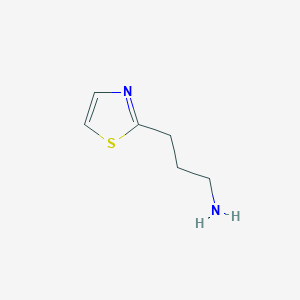

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKQNDZQVDBFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63779-34-0 | |

| Record name | 3-(1,3-thiazol-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established and Reported Synthetic Routes for 3-(1,3-Thiazol-2-yl)propan-1-amine and Related Derivatives

The construction of 2-substituted thiazoles, including those with amine functionalities, relies on a well-established toolkit of organic reactions. These methods provide reliable pathways to the target compound and its analogues.

Convergent synthesis represents an efficient strategy where the two main fragments of the target molecule—the thiazole (B1198619) ring and the propanamine side chain—are synthesized independently and then joined together in a final step. This approach allows for flexibility and optimization of the synthesis of each fragment. For instance, a pre-formed 2-halothiazole can be coupled with a suitable three-carbon aminopropyl synthon using methods described in the following sections, such as palladium-catalyzed cross-coupling. This strategy is advantageous for creating libraries of related compounds by varying either the thiazole component or the side chain.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a versatile route to the target molecule. nih.gov The construction of the final compound can be envisioned through several disconnections amenable to this methodology.

One prominent approach is the Suzuki cross-coupling reaction , which involves the reaction of a 2-halothiazole (e.g., 2-bromothiazole) with an organoboron reagent, such as a propanamine-derived boronic acid or boronic ester. mdpi.com Another key method is the Buchwald-Hartwig amination , which can form the C-N bond directly. This could involve coupling a 2-halothiazole with a protected 3-aminopropane derivative. nih.gov The development of specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has significantly expanded the scope of these reactions, allowing them to proceed under mild conditions with high functional group tolerance and often requiring only low catalyst loadings. rsc.org

| Reaction Type | Thiazole Substrate | Coupling Partner | Typical Catalyst System | Key Features |

| Suzuki Coupling | 2-Halothiazole (X=Br, I) | 3-(Protected-amino)propyl boronic acid/ester | Pd(dppf)Cl₂, Base (e.g., Na₂CO₃) | Forms C-C bond; robust and well-established. mdpi.com |

| Buchwald-Hartwig Amination | 2-Halothiazole (X=Br, Cl) | 3-Aminopropan-1-ol (protected) | Pd₂(dba)₃, Ligand (e.g., BrettPhos), Base (e.g., NaOtBu) | Forms C-N bond; suitable for a wide range of amines. rsc.org |

A reliable and frequently used two-step sequence involves the formation of an amide bond followed by its reduction to the corresponding amine. youtube.comyoutube.com This strategy offers a robust pathway to this compound.

The synthesis begins with the coupling of a thiazole-containing carboxylic acid (e.g., 1,3-thiazole-2-carboxylic acid) with a suitable amine (e.g., 3-amino-1-propanol, with the hydroxyl group potentially protected), or conversely, coupling a 2-aminothiazole (B372263) derivative with a propanoic acid derivative. This amide bond formation is typically facilitated by standard coupling reagents. nih.govresearchgate.net A widely used method employs N,N′-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com Other efficient systems include the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt), which are known to promote the reaction, especially with less reactive substrates. nih.govnih.gov

Once the amide is formed and purified, it is reduced to the target primary amine. A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com This strong reducing agent effectively converts the amide carbonyl group into a methylene (B1212753) (CH₂) group, yielding the final propanamine side chain.

| Step | Objective | Reagents | Reference |

| 1. Amide Formation | Couple a thiazole-carboxylic acid with an amine | DCC; or EDC/HOBt/DMAP | mdpi.com, nih.gov |

| 2. Amide Reduction | Reduce the amide carbonyl to a methylene group | Lithium Aluminum Hydride (LiAlH₄) | youtube.com, youtube.com |

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring. synarchive.comchemicalbook.com This reaction involves the cyclocondensation of an α-haloketone or α-haloaldehyde with a thioamide. chemhelpasap.comnih.gov The versatility of the Hantzsch synthesis allows for the incorporation of the desired side chain from the outset.

In a relevant example, 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid was synthesized by reacting N-phenyl-N-thiocarbamoyl-β-alanine (a thioamide derivative) with chloroacetaldehyde (B151913) (an α-haloaldehyde) in refluxing water. nih.govresearchgate.net This demonstrates a direct route where the three-carbon chain is already part of the thioamide starting material. Subsequent chemical modifications, such as reduction of the carboxylic acid and removal of the N-phenyl group, could then yield the target primary amine. The development of green, one-pot, multi-component versions of the Hantzsch synthesis further enhances its utility, offering higher yields and milder conditions. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Feature |

| α-Haloketone/aldehyde | Thioamide | Substituted Thiazole | Fundamental and versatile method for thiazole ring formation. synarchive.comchemhelpasap.com |

Nucleophilic substitution reactions provide a direct method for attaching the side chain to the thiazole ring. The proton at the C2 position of the thiazole ring is acidic and can be removed by a strong base, such as an organolithium compound, to generate a potent nucleophile. pharmaguideline.com This C2-lithiated thiazole can then react with a suitable electrophile, like a 3-halopropylamine derivative (e.g., 1-bromo-3-(protected-amino)propane), to form the desired carbon-carbon bond.

Alternatively, reductive amination offers a pathway to synthesize amines by forming an imine or enamine intermediate, which is then reduced. youtube.com This protocol could start with a thiazole-containing aldehyde, such as 1,3-thiazole-2-carbaldehyde. Reaction of this aldehyde with ammonia (B1221849) or a protected amine source would form an imine, which is subsequently reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the amine. Reductive amination is a highly valuable method as it progresses an amine starting material to a product that is one degree more substituted. youtube.com

Advanced and Efficient Synthetic Protocols

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and streamline multi-step processes. For the synthesis of this compound, advanced protocols focus on one-pot reactions and novel bond-forming strategies.

C-H Functionalization: A cutting-edge strategy in synthesis is the direct functionalization of carbon-hydrogen bonds. mdpi.com Palladium-catalyzed C-H activation has emerged as a powerful tool to create C-C or C-N bonds without requiring pre-functionalized starting materials (like halides or organometallics). mdpi.com A hypothetical advanced synthesis of the target compound could involve the direct palladium-catalyzed coupling of the thiazole C2-H bond with a suitable three-carbon alkene containing a protected amine, representing a highly atom-economical approach.

One-Pot Synthesis Techniques

One-pot syntheses are highly valued in chemical production for their efficiency, reduced waste, and cost-effectiveness. For thiazole derivatives, the Hantzsch thiazole synthesis remains a cornerstone, and its adaptation into one-pot procedures is a common strategy. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net While a specific one-pot synthesis for this compound is not extensively documented, analogous one-pot syntheses of other 2-aminothiazole derivatives provide a template for its potential production. orgsyn.orgresearchgate.net

A general one-pot approach for 2-aminothiazole derivatives often involves the reaction of a ketone, a source of thiourea (B124793), and a halogenating agent in a single reaction vessel. nih.gov For instance, a facile one-pot, three-component reaction for synthesizing thiazole derivatives has been developed using 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds, highlighting the versatility of this approach. nih.gov

Another innovative one-pot procedure involves the bromination of α-active methylene ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. nih.govorgsyn.org This method avoids the isolation of intermediate compounds, streamlining the synthetic process. The following table outlines a representative one-pot synthesis for a class of thiazole derivatives, which could be conceptually applied to the target compound.

| Reactants | Reagents/Catalysts | Solvent | Conditions | Key Features |

|---|---|---|---|---|

| α-Active Methylene Ketones, Primary Amines | N-Bromosuccinimide (NBS), Potassium Thiocyanate (KSCN) | Ethanol | Multi-step in a single pot | Avoids isolation of lachrymatory α-haloketones. wikipedia.org |

| Acetophenones, Thiourea | Trichloroisocyanuric acid (TCCA), Magnetic Nanocatalyst | Ethanol | 80 °C | Employs a green halogen source and a recyclable catalyst. |

| Aldehyde, β-ketoester (2 equiv.), Ammonia source | Various catalysts (e.g., p-toluenesulfonic acid) | Water or solvent-free | Often requires subsequent oxidation | Classic multi-component reaction for pyridine (B92270) synthesis, conceptually similar to thiazole synthesis. wikipedia.orgorganic-chemistry.org |

Optimization of Synthetic Routes for Scale-Up Production

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the optimization of reaction parameters to ensure safety, cost-effectiveness, and high yield. For aminothiazole derivatives, several factors are critical in this optimization process.

A key consideration is the choice of solvent and catalyst. While classic syntheses may use hazardous solvents, for scale-up, a shift towards safer and more environmentally benign solvents is preferred. The use of heterogeneous catalysts is also advantageous as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. youtube.com

Reaction conditions such as temperature, pressure, and reaction time are meticulously controlled in industrial settings. For instance, in the production of some aminothiazole derivatives, the reaction temperature is maintained between 150°C and 180°C to ensure the reaction completes within a few hours without significant side product formation. youtube.com The choice of raw materials is also crucial; using stable and readily available precursors can significantly impact the economic viability of a large-scale process. For example, the use of a stable trimer of monochloroacetaldehyde (MCA) instead of the volatile monomer can improve handling and safety in the production of 2-aminothiazole. scispace.com

The following table summarizes key optimization parameters for the scale-up of reactions analogous to the synthesis of this compound.

| Parameter | Laboratory Scale Consideration | Scale-Up Optimization Strategy | Rationale |

|---|---|---|---|

| Solvent | Often uses conventional organic solvents (e.g., Dioxane, DMF). | Use of greener solvents (e.g., water, ethanol) or solvent-free conditions. wikipedia.org | Improved safety, reduced environmental impact, and lower cost. |

| Catalyst | Homogeneous catalysts may be used. | Transition to heterogeneous, recyclable catalysts. | Simplified purification, reduced catalyst waste, and potential for continuous flow processes. |

| Temperature Control | Easily managed with standard lab equipment. | Precise temperature control to minimize side reactions and ensure safety. youtube.com | Prevents runaway reactions and improves product purity and yield. |

| Reactant Purity & Form | High-purity reagents are common. | Use of stable precursors and optimization of reactant ratios. scispace.com | Enhanced safety, cost-efficiency, and process robustness. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of thiazoles and their derivatives is a growing area of research, driven by the need for more sustainable chemical manufacturing. wikipedia.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency.

Several green strategies have been successfully applied to thiazole synthesis. The use of water as a solvent is a prominent example, as it is non-toxic, inexpensive, and environmentally benign. wikipedia.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. wikipedia.org

The development of novel, environmentally friendly catalysts is another key aspect of green thiazole synthesis. This includes the use of solid-supported catalysts, ionic liquids, and biocatalysts, which can often be recycled and reused, reducing waste and cost. organic-chemistry.org Furthermore, there is a focus on using renewable starting materials and designing reactions with high atom economy, where a maximum proportion of the reactants' atoms are incorporated into the final product.

The table below highlights several green chemistry approaches relevant to the synthesis of thiazole derivatives.

| Green Chemistry Principle | Application in Thiazole Synthesis | Example/Benefit |

|---|---|---|

| Use of Greener Solvents | Employing water, ethanol, or polyethylene (B3416737) glycol (PEG) as the reaction medium. wikipedia.org | Reduces reliance on volatile and toxic organic solvents. |

| Alternative Energy Sources | Microwave irradiation or ultrasound to accelerate reactions. | Leads to shorter reaction times and often higher yields. |

| Catalysis | Use of recyclable heterogeneous catalysts, ionic liquids, or biocatalysts. organic-chemistry.org | Minimizes catalyst waste and allows for easier product purification. |

| Atom Economy | Designing multi-component, one-pot reactions where most atoms from the reactants are incorporated into the product. wikipedia.org | Reduces the formation of by-products and waste. |

Key Intermediate Precursors and Reactants

The synthesis of this compound would logically proceed through the formation of a key intermediate, such as 3-(thiazol-2-yl)propanenitrile (B12955535), which can then be reduced to the final amine. The construction of the thiazole ring itself typically relies on the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. nih.govresearchgate.net

A plausible synthetic route would begin with the synthesis of the thiazole ring containing a functional group that can be converted to the propanamine side chain. For instance, the reaction could start with a protected form of a 4-halobutanal derivative and thiourea.

Alternatively, a more direct approach to the side chain involves starting with a pre-functionalized precursor. The synthesis of 3-(thiazol-2-yl)propanenitrile is a viable pathway. This nitrile can be synthesized through various methods and subsequently reduced to the desired primary amine using standard reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The table below lists the key precursors and reactants that would likely be involved in the synthesis of this compound and its intermediates.

| Compound Name | Role in Synthesis | Potential Reaction |

|---|---|---|

| Thiourea | Source of the N-C-S unit for the thiazole ring. nih.gov | Condensation with an α-halocarbonyl compound (Hantzsch synthesis). |

| α-Halocarbonyl Compound (e.g., 1-bromo-4,4-diethoxybutan-2-one) | Provides the C-C backbone of the thiazole ring. | Condensation with thiourea to form the thiazole ring. |

| 3-(Thiazol-2-yl)propanenitrile | Key intermediate for the final amine product. | Reduction of the nitrile group to a primary amine. |

| Lithium Aluminum Hydride (LiAlH4) or H2/Catalyst | Reducing agent. | Reduction of the nitrile or an azide (B81097) precursor to the amine. |

| N-Boc-hydroxylamine | Protecting group for amines. orgsyn.org | Protection of the amino group during synthesis. |

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways of the Thiazole (B1198619) Ring and Amine Moiety

The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which dictates its reactivity. pharmaguideline.comwikipedia.org The nitrogen atom at position 3 is basic and can be readily protonated. pharmaguideline.com The electron distribution in the ring makes the C2 position the most electron-deficient, C4 nearly neutral, and C5 slightly electron-rich. pharmaguideline.com Consequently, the C5 position is the preferred site for electrophilic attack, while the C2 position is susceptible to deprotonation by strong bases and subsequent nucleophilic attack. pharmaguideline.comwikipedia.org The appended propan-1-amine moiety provides a nucleophilic primary amine group, capable of typical amine reactions such as acylation and alkylation.

Oxidation Reactions Leading to Sulfoxides and Sulfones

The thiazole ring exhibits resistance to many oxidizing agents but can undergo oxidation at both the sulfur and nitrogen atoms under specific conditions. wikipedia.orgslideshare.net Oxidation of the ring's sulfur atom can lead to the formation of non-aromatic thiazole sulfoxides and, with stronger oxidizing agents, thiazole sulfones. wikipedia.org For instance, the sulfide (B99878) moiety in an imidazo[2,1-b]thiazole (B1210989) system has been successfully oxidized to the corresponding sulfonyl compound using oxone. mdpi.com Additionally, the nitrogen atom can be oxidized to form an aromatic thiazole N-oxide using reagents like m-chloroperoxybenzoic acid (mCPBA). wikipedia.org

The exocyclic amino group of 2-aminothiazole (B372263) derivatives can also undergo oxidation. Electrochemical oxidation of 2-aminothiazole has been shown to proceed via a mechanism involving the amino group, leading to the formation of an azo compound as the primary product. Furthermore, chemical oxidative polymerization of 2-aminothiazole can occur, indicating the reactivity of the amino group and the potential for forming larger polymeric structures. researchgate.net

Reduction Reactions Affecting the Thiazole Ring

The aromatic thiazole ring is generally stable and resistant to reduction by many common reducing agents, including catalytic hydrogenation over platinum and metal reductions in acidic media. pharmaguideline.com However, more potent reducing conditions can affect the ring. Treatment with Raney nickel, for example, typically leads to desulfurization and subsequent degradation or opening of the thiazole ring. pharmaguideline.comslideshare.net Another method for cleaving the ring involves reduction with sodium in liquid ammonia (B1221849), which can be used for structural analysis of thiazole-containing compounds. researchgate.net In some cases, after N-alkylation to form a thiazolium cation, the ring can be reduced with agents like sodium borohydride (B1222165). wikipedia.org

Electrophilic Substitution Reactions on the Thiazole Ring

Electrophilic substitution reactions on the thiazole nucleus are directed primarily to the C5 position, which is the most electron-rich carbon atom. pharmaguideline.comwikipedia.orgnumberanalytics.com The presence of an electron-donating group at the C2 position, such as the amino group in 3-(1,3-thiazol-2-yl)propan-1-amine, further activates the C5 position towards electrophiles. pharmaguideline.com

Common electrophilic substitution reactions include:

Halogenation: Thiazoles can be halogenated at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com

Nitration: The introduction of a nitro group at C5 can be achieved using a mixture of nitric and sulfuric acids. numberanalytics.com

Sulfonation: Direct sulfonation at the C5 position is also a known electrophilic substitution pathway. pharmaguideline.com

The primary amine of the side chain can also readily undergo electrophilic attack, for example, through acylation reactions with acid chlorides or anhydrides to form the corresponding amides. nih.govnih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution on an unsubstituted thiazole ring is not common due to the electron-rich nature of the aromatic system. However, the C2 position is inherently electron-deficient and can be susceptible to nucleophilic attack, particularly if it bears a good leaving group such as a halogen. pharmaguideline.comcutm.ac.in In such cases, the leaving group can be displaced by various nucleophiles. pharmaguideline.com

The primary amine in the side chain of this compound is a potent nucleophile itself. It can participate in numerous nucleophilic reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to yield N-acylated derivatives. nih.gov

Reaction with isothiocyanates: Formation of thiourea (B124793) derivatives. mdpi.com

Condensation reactions: Reaction with carbonyl compounds to form Schiff bases.

Utilization as a Versatile Building Block in Organic Synthesis

The 2-aminothiazole moiety is recognized as a privileged scaffold in medicinal chemistry, and its derivatives are versatile building blocks for the synthesis of a wide array of biologically active compounds. nih.govnih.govresearchgate.net The dual reactivity of the amine group and the thiazole ring allows for extensive derivatization, leading to compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The synthesis of complex heterocyclic systems often starts from simpler 2-aminothiazole precursors, highlighting their importance as foundational synthons. nih.govnih.gov

Preparation of N,N-Disubstituted β-Amino Acids

A key application of thiazole-containing scaffolds is in the synthesis of modified amino acids. Specifically, N,N-disubstituted β-amino acids incorporating a thiazole fragment have been synthesized. One prominent method involves the Hantzsch thiazole synthesis, starting from a thioureido acid. For example, N-[4-(acetylamino)phenyl]-β-alanine can be converted to the corresponding N-thiocarbamoyl-β-alanine derivative. nih.gov This intermediate is then cyclized with α-haloketones in the presence of a base to construct the 4-aryl-substituted thiazole ring, directly incorporating the β-amino acid structure. nih.govmdpi.com This strategy allows for the creation of a library of N,N-disubstituted β-amino acids where one substituent on the nitrogen is the thiazole ring and the other can be varied.

Table 1: Examples of Synthesized N,N-Disubstituted β-Amino Acids and Derivatives Containing a Thiazole Moiety.

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl][4-(phenylamino)phenyl]amino}propanoic acid | 3-{[4-(Phenylamino)phenyl]thiocarbamoyl}propanoic acid and 2-bromo-1-(4-chlorophenyl)ethan-1-one | Hantzsch thiazole synthesis | mdpi.com |

| Methyl 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl][4-(phenylamino)phenyl]amino}propanoate | 3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl][4-(phenylamino)phenyl]amino}propanoic acid | Esterification | mdpi.com |

| 3-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl][4-(phenylamino)phenyl]amino}propanoic acid | 3-{[4-(Phenylamino)phenyl]thiocarbamoyl}propanoic acid and 2-bromo-1-(4-bromophenyl)ethan-1-one | Hantzsch thiazole synthesis | mdpi.com |

| 3-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl][4-(phenylamino)phenyl]amino}propanoic acid | 3-{[4-(Phenylamino)phenyl]thiocarbamoyl}propanoic acid and 2-bromo-1-(4-fluorophenyl)ethan-1-one | Hantzsch thiazole synthesis | mdpi.com |

Synthesis of Diverse Heterocyclic Derivatives and Analogues

The primary amine of this compound serves as a powerful nucleophilic handle for the construction of new heterocyclic systems. libretexts.orgchemrevise.org This reactivity allows for its use in cyclization reactions with various electrophilic partners to yield a multitude of derivative structures.

Key synthetic strategies include:

Reaction with Dicarbonyl Compounds: Condensation of the primary amine with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic esters, can lead to the formation of six-membered heterocyclic rings like dihydropyrimidinones or related structures.

Paal-Knorr Synthesis: Reaction with 1,4-dicarbonyl compounds provides a straightforward route to N-substituted pyrroles.

Pictet-Spengler Reaction: While a classic method for forming tetrahydroisoquinolines, analogous reactions can be envisioned where the thiazole ring, upon activation, participates in cyclization with an imine formed from the primary amine.

Multi-component Reactions (MCRs): The amine is an ideal component for MCRs, such as the Ugi or Passerini reactions, which can generate highly complex and diverse molecular scaffolds in a single step. beilstein-journals.orgmdpi.com For example, an Ugi reaction involving this compound, an aldehyde, a carboxylic acid, and an isocyanide would produce a complex peptide-like structure incorporating the thiazole moiety.

While these represent well-established methods in heterocyclic chemistry, specific literature detailing the synthesis of these diverse derivatives starting directly from this compound is not extensively documented in available research. However, the known reactivity of primary amines and thiazoles strongly supports the feasibility of these transformations. libretexts.orgmsu.edu

Construction of Compound Libraries for Research Purposes

Compound libraries are essential tools in drug discovery and chemical biology for screening large numbers of related compounds to identify molecules with desired activities. The structure of this compound is well-suited for its use as a scaffold in combinatorial chemistry to generate such libraries. mdpi.comenamine.net

The primary amine functions as a versatile point of diversification. By reacting the core scaffold with a collection of diverse building blocks, a library of analogues can be rapidly synthesized. This approach is fundamental to structure-activity relationship (SAR) studies. A parallel synthesis approach can be employed where the amine is reacted with different classes of reagents in separate reaction vessels. mdpi.com

Illustrative Strategies for Library Construction:

| Reagent Class | Coupling Reaction | Resulting Functional Group | Library Diversity |

| Carboxylic Acids (R-COOH) | Amide Coupling | Amide | Diversity based on the 'R' group of the acid. |

| Aldehydes/Ketones (R-CHO/R₂CO) | Reductive Amination | Secondary/Tertiary Amine | Diversity based on the substituents of the carbonyl compound. |

| Isocyanates (R-NCO) | Addition | Urea | Diversity based on the 'R' group of the isocyanate. |

| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation | Sulfonamide | Diversity based on the 'R' group of the sulfonyl chloride. |

This systematic modification allows researchers to explore the chemical space around the core thiazole scaffold efficiently. For instance, a library of amides was successfully generated from a different thiazole-containing building block by reacting it with a wide array of primary and secondary amines, demonstrating the utility of this approach. mdpi.com

Structural Modifications and Scaffold Diversity

Beyond simple derivatization at the amine, the this compound scaffold allows for more profound structural modifications, leading to significant scaffold diversity. These modifications can target the aminopropyl side chain, the thiazole ring, or both simultaneously to create novel molecular architectures.

Side-Chain Modifications: The alkyl chain can be altered, for instance, by using homologues of the starting material (e.g., ethanamine or butanamine derivatives) or by introducing substituents along the chain.

Thiazole Ring Modifications: The 1,3-thiazole ring itself can be chemically modified.

Electrophilic Aromatic Substitution: The C5 position of the thiazole ring is the most susceptible to electrophilic attack. Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation could introduce new functional groups directly onto the heterocycle, although reaction conditions must be carefully selected to avoid competing reactions at the side-chain amine.

Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions to form fused bicyclic or polycyclic systems. For example, [3+2] cycloaddition reactions involving an activated thiazole derivative can lead to complex imidazo[2,1-b]thiazole or related scaffolds. chemrevise.org This strategy dramatically increases the structural complexity and three-dimensionality of the resulting molecules.

Scaffold Hopping via Multi-component Reactions: As mentioned, MCRs represent a powerful tool for achieving scaffold diversity. Engaging the amine in reactions like the 1,3-dipolar cycloaddition of azomethine ylides can generate novel spirocyclic systems, where the thiazole moiety is appended to a complex, polycyclic core. mdpi.com This "scaffold hopping" allows for the exploration of entirely new chemical entities based on the original building block.

Potential Sites for Structural Modification:

| Molecular Region | Type of Modification | Potential Outcome |

| Primary Amine | Acylation, Alkylation, Reductive Amination, Sulfonylation | Introduction of diverse functional groups and building blocks. |

| Propyl Chain | Homologation, Isomerization | Altering the spacing and orientation of the amine relative to the ring. |

| Thiazole C5-position | Electrophilic Substitution (e.g., Bromination) | Introduction of a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Thiazole Ring | Cycloaddition Reactions | Formation of fused or bridged polycyclic systems with increased structural complexity. |

These strategies highlight the versatility of this compound as a starting material for generating a broad spectrum of structurally diverse compounds for various research applications.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. For 3-(1,3-thiazol-2-yl)propan-1-amine, both ¹H and ¹³C NMR spectra would provide conclusive evidence for its structure.

The ¹H NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The two protons on the thiazole (B1198619) ring would appear as doublets in the aromatic region, typically between 7.0 and 8.0 ppm. researchgate.net The three methylene (B1212753) groups (-CH₂-) of the propyl chain would each produce a unique signal. The methylene group adjacent to the thiazole ring is anticipated to be a triplet at approximately 3.1 ppm, while the methylene group bonded to the amine function would appear as a triplet around 2.8 ppm. chemicalbook.com The central methylene group would likely present as a multiplet near 2.0 ppm. chemicalbook.com The two amine (-NH₂) protons would typically produce a broad singlet, the chemical shift of which can vary. docbrown.info

The ¹³C NMR spectrum would complement the proton data, identifying the unique carbon environments. The carbons of the thiazole ring are expected in the range of 115-170 ppm, while the three aliphatic carbons of the propyl chain would appear at higher field, typically between 30 and 45 ppm.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

| Thiazole-H⁵ | ~7.2 | Doublet (d) | J |

| Thiazole-H⁴ | ~7.6 | Doublet (d) | J |

| Thiazole-CH₂ -CH₂-CH₂-NH₂ | ~3.1 | Triplet (t) | J |

| Thiazole-CH₂-CH₂ -CH₂-NH₂ | ~2.0 | Multiplet (m) | J |

| Thiazole-CH₂-CH₂-CH₂ -NH₂ | ~2.8 | Triplet (t) | J |

| -NH₂ | Variable (e.g., 1.5-2.5) | Broad Singlet (br s) | None |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. The primary amine group (-NH₂) is identified by a pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. docbrown.info An N-H deformation (scissoring) vibration band is also expected around 1650-1580 cm⁻¹. docbrown.infodocbrown.info The aliphatic C-H bonds of the propyl chain would generate strong stretching absorptions in the 3000-2850 cm⁻¹ range. docbrown.info The C-N bond of the aliphatic amine would show a stretching vibration between 1220 and 1020 cm⁻¹. docbrown.info Furthermore, vibrations characteristic of the thiazole ring, such as C=N stretching, would be observable in the 1600-1500 cm⁻¹ region and throughout the fingerprint region. researchgate.net

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3400 - 3300 (two bands) | Medium |

| C-H Stretch | Alkane (propyl chain) | 3000 - 2850 | Strong |

| N-H Deformation | Primary Amine | 1650 - 1580 | Variable |

| C=N Stretch | Thiazole Ring | 1600 - 1500 | Medium |

| C-N Stretch | Aliphatic Amine | 1220 - 1020 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₆H₁₀N₂S, corresponding to a monoisotopic mass of approximately 142.06 Da. nih.govuni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 142. The fragmentation pattern is highly informative. For primary amines, a dominant fragmentation pathway is the α-cleavage, which involves the loss of a radical to form a stable iminium cation. In this case, cleavage of the Cβ-Cγ bond would result in the loss of a thiazolylethyl radical, leading to the formation of the [CH₂NH₂]⁺ ion. This fragment is often the base peak in the spectrum of primary propylamines, appearing at m/z 30. docbrown.info Other significant fragments could arise from cleavage at the bond between the propyl chain and the thiazole ring and from the fragmentation of the thiazole ring itself.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C₆H₁₀N₂S]⁺ | Molecular Ion (M⁺) |

| 30 | [CH₂NH₂]⁺ | α-Cleavage (Base Peak) |

| 113 | [C₅H₇N₂S]⁺ | Loss of ethyl radical (-C₂H₅) |

| 98 | [C₄H₄NS]⁺ | Cleavage of Cα-Cβ bond |

Elemental Analysis for Composition Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This data is used to confirm the empirical and molecular formula of the compound. For this compound (C₆H₁₀N₂S), the theoretical elemental composition can be calculated based on its molecular weight of 142.22 g/mol . nih.gov

Interactive Table 4: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 50.67% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 7.09% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.70% |

| Sulfur | S | 32.07 | 1 | 32.07 | 22.55% |

| Total | 142.23 | 100.00% |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography on a suitable single crystal of this compound or a derivative would provide the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

The flexible propyl chain allows for multiple conformations due to rotation around the C-C single bonds. An X-ray diffraction study would precisely determine the key dihedral angles, such as the one defining the orientation of the thiazole ring relative to the propyl chain and the angles within the chain itself (e.g., Cα-Cβ-Cγ-N). This analysis reveals whether the propyl chain adopts a staggered, anti-periplanar, or a gauche conformation in the crystal lattice. semanticscholar.org The observed conformation represents the lowest energy state under the influence of intermolecular packing forces.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

A comprehensive understanding of the solid-state architecture of a crystalline material is crucial for predicting its physical and chemical properties. While single-crystal X-ray diffraction provides precise atomic coordinates, Hirshfeld surface analysis offers a powerful tool for the qualitative and quantitative exploration of intermolecular interactions within the crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (a molecule within the crystal) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the forces holding the crystal together emerges.

For the specific compound, this compound, a detailed Hirshfeld surface analysis would provide invaluable insights into the nature and relative importance of the various non-covalent interactions that govern its crystal packing. However, based on the currently available scientific literature, a complete Hirshfeld surface analysis for this compound has not been reported.

To illustrate the methodology and the type of data that would be obtained from such an analysis, we can consider the findings for structurally related thiazole-containing compounds that have been subjected to this type of investigation. These analyses on analogous molecules provide a predictive framework for the kinds of intermolecular contacts that are likely to be significant for this compound.

Generally, the Hirshfeld surface analysis of thiazole derivatives reveals the prominence of several key intermolecular interactions. These typically include:

Hydrogen Bonds: The presence of an amine group (-NH2) and the nitrogen atom within the thiazole ring makes the molecule a potent donor and acceptor for hydrogen bonds. Strong N-H···N or N-H···S hydrogen bonds are often observed, playing a primary role in the formation of supramolecular synthons, such as dimers or chains.

H···H Contacts: Due to the abundance of hydrogen atoms in organic molecules, contacts between them represent a significant portion of the total Hirshfeld surface area.

C-H···π Interactions: The aromatic thiazole ring can act as a π-acceptor, interacting with hydrogen atoms from neighboring molecules. These interactions, while weaker than classical hydrogen bonds, are crucial for stabilizing the three-dimensional crystal packing.

π···π Stacking: The planar thiazole rings can stack upon one another, an interaction driven by the favorable overlap of π-orbitals. The geometry and distance of this stacking influence the electronic properties of the material.

The quantitative contribution of each type of interaction is typically presented in a fingerprint plot, which is a two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atoms inside and outside the surface (di and de, respectively).

Hypothetical Data Table for Hirshfeld Surface Analysis of this compound

While specific experimental data is not available, a hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of similar structures, might look as follows. This table is for illustrative purposes only and does not represent published experimental data.

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |

| H···H | 45.0 |

| N···H / H···N | 20.5 |

| C···H / H···C | 15.2 |

| S···H / H···S | 10.8 |

| C···C | 3.5 |

| N···C / C···N | 2.5 |

| Other | 2.5 |

This hypothetical data suggests that a combination of hydrogen bonding and weaker van der Waals forces would be the primary drivers of the crystal packing in this compound. A definitive analysis awaits the successful crystallization and subsequent crystallographic and Hirshfeld surface analysis of this specific compound.

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Affinities and Modes

Analysis of Hydrogen Bonding and Other Interactions

The structural features of 3-(1,3-thiazol-2-yl)propan-1-amine, namely the primary amine group (-NH2) and the nitrogen and sulfur atoms in the thiazole (B1198619) ring, are key determinants of its potential interactions. The amine group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. The sulfur atom can also participate in various non-covalent interactions. A molecular docking simulation would analyze the potential for these interactions with amino acid residues in a target protein's binding pocket. For example, studies on related benzothiazole (B30560) derivatives have highlighted the importance of hydrogen bonds in their mechanism of action. nih.gov

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like Density Functional Theory (DFT) are used to calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential.

For this compound, these calculations would reveal the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. While specific quantum chemical data for this compound is not published, studies on similar thiazol-2-imine derivatives have utilized these methods to predict pKa values and analyze electronic properties. sigmaaldrich.com

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and observing the corresponding changes in activity, researchers can build models that predict the activity of new, unsynthesized analogs.

For this compound, an SAR study would involve synthesizing and testing a series of derivatives. Modifications could include altering the length of the propane (B168953) chain, substituting on the thiazole ring, or modifying the amine group. The resulting data would be used to build a model correlating specific structural features with biological activity. Although a dedicated SAR study for this specific compound is not available, research on broader classes of thiazole derivatives has established SARs for various biological targets, often highlighting the importance of the thiazole core and the nature of its substituents.

In Silico Research and Molecular Design Principles

In silico research encompasses a wide range of computational methods used in drug discovery and molecular design. Based on the understanding derived from molecular docking, quantum chemistry, and SAR, new molecules with potentially improved properties can be designed.

The design of novel analogs of this compound would be guided by several principles. For instance, to enhance binding affinity, modifications might be introduced to promote additional hydrogen bonds or hydrophobic interactions with a target receptor. To modulate its electronic properties, electron-donating or electron-withdrawing groups could be added to the thiazole ring. The ultimate goal of such in silico design efforts is to generate novel chemical entities with optimized biological activity and other desirable properties. The design of new thiazole-based compounds is an active area of research, with many studies reporting the synthesis and evaluation of novel derivatives based on computational insights.

Biological Activity and Mechanistic Insights Non Clinical Focus

General Biological Significance of Thiazole-Containing Compounds

The thiazole (B1198619) ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry due to its wide array of pharmacological activities. nih.govnih.govglobalresearchonline.netnih.gov This structural motif is present in numerous biologically active compounds and is a key component of several FDA-approved drugs. nih.govnih.gov The versatility of the thiazole scaffold allows for various chemical modifications, leading to a diverse range of biological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govrsc.org

Thiazole derivatives are of significant interest to researchers due to their potential to interact with a variety of biological targets, such as enzymes and receptors. nih.govnih.gov This interaction is attributed to the unique electronic properties and the ability of the thiazole ring to participate in various chemical interactions. nih.gov The development of new synthetic methods for thiazole derivatives continues to be an active area of research, aiming to create novel molecules with enhanced potency and specific biological activities. nih.govglobalresearchonline.net The broad spectrum of biological activities exhibited by thiazole-containing compounds underscores their importance as a "privileged scaffold" in the design and discovery of new therapeutic agents. nih.govnih.gov

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

A significant body of research has demonstrated the in vitro antiproliferative and cytotoxic effects of various thiazole derivatives against a range of human cancer cell lines. tandfonline.commdpi.comresearchgate.net These compounds have shown the ability to inhibit the growth and induce cell death in cancers such as breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), and cervical (SiHa) cancer cell lines. tandfonline.commdpi.com

For instance, certain newly synthesized thiazole derivatives have exhibited potent antiproliferative activity against MCF-7 and HepG2 cells, with some compounds showing lower IC₅₀ values than the standard drug Staurosporine. mdpi.com One particular study highlighted a 5-nitrofuramide derivative of a triterpene containing a thiazole moiety, which displayed significant cytotoxic and antiproliferative activity against MCF-7, MDA-MB-231, and SiHa cancer cell lines. tandfonline.comnih.gov The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. mdpi.com

The antiproliferative activity of thiazole derivatives is influenced by the nature and position of substituents on the thiazole ring. nih.gov For example, the presence of specific electron-withdrawing or electron-donating groups can significantly impact the cytotoxic potency of these compounds. nih.gov Research continues to explore the structure-activity relationships of thiazole derivatives to develop more potent and selective anticancer agents. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.com |

| HepG2 (Liver) | 7.26 ± 0.44 | mdpi.com | |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | mdpi.com |

| HepG2 (Liver) | 8.4 ± 0.51 | mdpi.com | |

| 5-nitrofuramide derivative (2o) | MCF-7, MDA-MB-231, SiHa | 1.6–12.7 | tandfonline.comnih.gov |

| Hydrazinyl thaizole molecule II | C6 (Glioma) | 3.83 | mdpi.com |

| Cisplatin (Standard) | C6 (Glioma) | 12.67 | mdpi.comeurekaselect.com |

| Compound 4m | BxPC-3 (Pancreatic) | 1.69 | acs.org |

| MOLT-4 (Leukemia) | 2.2 | acs.org |

This table is interactive. You can sort and filter the data.

Thiazole derivatives have been shown to induce programmed cell death, primarily through apoptosis, in various cancer cell lines. mdpi.comacs.org Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells and is a key target for many anticancer therapies.

Studies have demonstrated that certain thiazole compounds can trigger both early and late-stage apoptosis in cancer cells. mdpi.com For example, one study found that a specific thiazole derivative, compound 4c, significantly increased the percentage of early and late apoptotic MCF-7 breast cancer cells compared to untreated controls. mdpi.com This induction of apoptosis is often confirmed through techniques like flow cytometry using Annexin V-FITC/PI staining, which can distinguish between viable, apoptotic, and necrotic cells. mdpi.com

In addition to apoptosis, some thiazole-containing compounds have been observed to induce necrosis, another form of cell death. mdpi.com The ability of these compounds to induce immunogenic cell death (ICD), which involves the release of damage-associated molecular patterns (DAMPs), is also an area of active investigation. nih.gov ICD can stimulate an anti-tumor immune response, making it a desirable outcome for cancer therapy. nih.gov The induction of apoptosis by thiazole derivatives often involves the activation of key executioner proteins like caspases and the modulation of the Bcl-2 family of proteins, which regulate the mitochondrial pathway of apoptosis. acs.org

In addition to inducing apoptosis, thiazole-containing compounds can exert their antiproliferative effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. mdpi.comacs.org The cell cycle is a tightly regulated process, and its disruption is a common strategy in cancer treatment.

Several studies have reported that thiazole derivatives can induce cell cycle arrest at different checkpoints, including the G0/G1, S, and G2/M phases. mdpi.comacs.orgresearchgate.net For instance, certain arylidene-hydrazinyl-thiazoles have been found to cause a robust arrest in the G2/M phase of the cell cycle in cancer cells. acs.org This effect is often associated with the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle. acs.org

In another study, a different thiazole derivative was shown to induce cell death in MCF-7 cells by targeting the pre-G1 phase of the cell cycle. mdpi.com The specific phase of cell cycle arrest can depend on the chemical structure of the thiazole compound and the type of cancer cell being treated. researchgate.net The ability of these compounds to halt cell cycle progression further contributes to their potential as anticancer agents.

The anticancer activity of many thiazole derivatives is attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival. nih.govmdpi.com Among the most important of these targets are protein kinases, enzymes that play a central role in cellular signaling pathways. nih.govrsc.org Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs. nih.gov

Thiazole-containing compounds have been developed as potent inhibitors of various protein kinases, including both serine/threonine and tyrosine kinases. nih.govrsc.org One particularly important target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. mdpi.comnih.gov Several thiazole derivatives have been designed and synthesized as VEGFR-2 inhibitors, with some showing inhibitory activity comparable to or better than established drugs like sorafenib. mdpi.com

The inhibition of VEGFR-2 by these compounds can block the signaling pathways that lead to endothelial cell proliferation and migration, thus cutting off the tumor's blood supply. mdpi.comnih.gov Besides VEGFR-2, other kinases such as Aurora kinases and PI3K/mTOR have also been identified as targets for thiazole-based inhibitors. nih.govnih.gov The ability of thiazole derivatives to selectively target these key enzymes highlights their potential for the development of targeted cancer therapies. nih.gov

Mechanistic Exploration of Biochemical and Cellular Pathways

The anticancer effects of thiazole derivatives are rooted in their ability to modulate various biochemical and cellular pathways that are essential for cancer cell proliferation and survival. nih.govnih.gov Research in this area aims to elucidate the precise mechanisms by which these compounds exert their therapeutic effects.

One of the key mechanisms of action for many thiazole-containing compounds is the inhibition of enzyme activity. nih.gov As discussed previously, protein kinases are a major class of enzymes targeted by these derivatives. nih.govrsc.org By inhibiting kinases involved in critical signaling pathways, such as those controlling cell growth, division, and survival, thiazole compounds can effectively halt cancer progression. nih.gov

Furthermore, some thiazole derivatives have been shown to interact with DNA, leading to DNA cleavage and interfering with DNA replication and repair processes. nih.gov The ability of these compounds to generate reactive oxygen species (ROS) can also contribute to their cytotoxic effects by inducing oxidative stress and damaging cellular components. nih.govnih.gov The exploration of these and other cellular pathways, such as the induction of endoplasmic reticulum stress, provides a deeper understanding of the multifaceted anticancer activity of thiazole-containing compounds. nih.gov

At the molecular level, the biological activity of thiazole derivatives is determined by their specific interactions with the active sites of enzymes and the binding pockets of receptors. nih.govnih.gov Molecular docking studies are often employed to predict and analyze these interactions, providing valuable insights into the structure-activity relationships of these compounds. nih.govmdpi.com

The thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the binding affinity and selectivity of the compound for its target. nih.govmdpi.com For example, in the case of VEGFR-2 inhibition, the nitrogen atom of the thiazole ring has been shown to form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of the enzyme. nih.gov

The substituents attached to the thiazole core also play a critical role in determining the binding mode and potency of the inhibitor. nih.govnih.gov By carefully designing these substituents, it is possible to optimize the interactions with the target protein and enhance the compound's inhibitory activity. nih.gov The detailed understanding of these molecular interactions is essential for the rational design of new and more effective thiazole-based therapeutic agents.

Modulation of Cellular Signaling Processes

While direct, comprehensive studies on the modulation of cellular signaling processes by 3-(1,3-thiazol-2-yl)propan-1-amine are not extensively detailed in the available literature, the activities of its structural analogues provide significant insights. The 2-aminothiazole (B372263) scaffold is a key feature in many compounds designed to interact with various biological targets, thereby influencing cellular signaling. nih.govnih.govmdpi.com For instance, derivatives of this class have been investigated for their ability to modulate enzymes crucial to signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (15-LOX), which are involved in inflammatory processes. nih.gov Molecular docking studies on some 2-aminothiazole derivatives suggest that their antibacterial mechanism may involve the inhibition of MurB, an enzyme essential for peptidoglycan biosynthesis in bacteria, while their antifungal activity might stem from inhibiting CYP51 (lanosterol 14-alpha-demethylase), a key enzyme in fungal cell membrane synthesis. tandfonline.com This indicates that compounds based on this scaffold can interfere with fundamental cellular processes in microorganisms.

Antimicrobial and Antifungal Investigations (in vitro)

The 2-aminothiazole core, a central feature of this compound, is a well-established pharmacophore in antimicrobial research. nih.govnih.govnih.gov Numerous in vitro studies have confirmed the antibacterial and antifungal potential of various 2-aminothiazole derivatives. nih.govtandfonline.comresearchgate.net

A study evaluating functionally substituted 2-aminothiazoles demonstrated potent activity against a panel of eight bacterial and eight fungal strains, with some compounds showing greater efficacy than the reference antibiotics ampicillin (B1664943) and streptomycin. tandfonline.com Similarly, another series of 2-aminothiazole derivatives was effective against Bacillus subtilis, E. coli, Candida albicans, and Aspergillus niger at concentrations of 50 and 100 µg/ml. researchgate.net The antimicrobial activity of these compounds is often linked to the thiazole nucleus itself, which is present in many FDA-approved drugs. nih.govglobalresearchonline.net Isosteric replacement of the 2-aminothiazole with a 2-aminooxazole in certain derivatives led to a significant improvement in antimycobacterial activity, suggesting that while the core structure is important, modifications can enhance penetration and efficacy. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound Type | Test Organism | Activity Level | Source |

|---|---|---|---|

| Substituted 2-Aminothiazoles | Enterobacter cloacae | Most sensitive bacterium | tandfonline.com |

| Substituted 2-Aminothiazoles | Listeria monocytogenes | Most resistant bacterium | tandfonline.com |

| Substituted 2-Aminothiazoles | Trichoderma viride | Most sensitive fungus | tandfonline.com |

| Substituted 2-Aminothiazoles | Aspergillus fumigatus | Most resistant fungus | tandfonline.com |

| 2-Aminothiazole Derivatives | Bacillus subtilis | Active | researchgate.net |

| 2-Aminothiazole Derivatives | Escherichia coli | Active | researchgate.net |

| 2-Aminothiazole Derivatives | Candida albicans | Active | researchgate.net |

Anti-inflammatory and Analgesic Research

The 2-aminothiazole scaffold is a prominent structural motif in compounds investigated for anti-inflammatory and analgesic properties. nih.govglobalresearchonline.net Research has shown that derivatives of this chemical class can exhibit significant biological activity in these areas. For example, a series of newly synthesized 2-amino-5-selenothiazoles, which are analogues of 2-aminothiazoles, were evaluated and showed potential as anti-inflammatory and analgesic agents. tandfonline.com

Similarly, research on 2-amino benzothiazole (B30560) derivatives identified compounds with notable anti-inflammatory and analgesic effects in rat models. researchgate.net The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net Structure-activity relationship (SAR) studies have indicated that substitutions on the thiazole or associated ring systems are critical for activity. For instance, in benzothiazole derivatives, electron-withdrawing groups like chloro (Cl) or methoxy (B1213986) (OCH₃) at specific positions enhanced anti-inflammatory effects. researchgate.net

Studies as Histamine (B1213489) H3 Receptor Ligands (in vitro characterization)

A significant body of research has focused on 2-aminothiazole derivatives as ligands for the histamine H3 receptor (H3R). researchgate.netmdpi.com The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other key neurotransmitters, making it an important target for neurological conditions. wikipedia.org

Antagonist Activity and Potency Assessment

In vitro functional assays have been crucial in identifying and characterizing the antagonist activity of thiazole derivatives at the H3 receptor. mdpi.comnih.gov In these assays, which often use guinea pig jejunum preparations, the ability of a compound to block the action of an H3 receptor agonist is measured. mdpi.com A series of N-methyl-2-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine derivatives demonstrated high in vitro potency, with one lead compound, ADS-531, showing a pA2 value of 8.27. researchgate.netnih.gov The pA2 value is a measure of the antagonist's potency. Further optimization of this structure led to the synthesis of analogues with even greater potency; for example, compound 3a in one study exhibited a pA2 of 8.38. researchgate.netmdpi.com These studies highlight that modifications to the side chains attached to the thiazole ring can significantly influence antagonist potency. mdpi.com

Receptor Affinity Studies

Receptor affinity, the measure of how strongly a ligand binds to its target, is a key parameter evaluated in drug discovery. For thiazole-based H3 receptor ligands, affinity is typically determined through radioligand binding assays using cell membranes expressing the receptor. mdpi.commdpi.com In these assays, the test compound's ability to displace a known radiolabeled ligand, such as [³H]Nα-methylhistamine, is measured to calculate its binding affinity (Ki). nih.govmdpi.commdpi.com

Studies on various non-imidazole thiazole derivatives have identified compounds with high affinity for the H3 receptor, often in the nanomolar range. researchgate.netresearchgate.net For example, the lead compound ADS-531 showed nanomolar affinity for both rat and human recombinant H3 receptors. researchgate.net Research on other series of thiazole derivatives has yielded compounds with Ki values ranging from 7.56 to 8.68 (expressed as pKi). nih.gov These affinity studies are essential for building structure-activity relationships and guiding the design of more selective and potent H3 receptor ligands. mdpi.comresearchgate.net

Table 2: In Vitro H3 Receptor Activity of Selected Thiazole Analogues

| Compound/Series | Assay Type | Measured Value | Source |

|---|---|---|---|

| ADS-531 (N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine) | Functional (Antagonist Potency) | pA2 = 8.27 | researchgate.netnih.gov |

| Analogue 3a | Functional (Antagonist Potency) | pA2 = 8.38 | mdpi.com |

| ADS-531 | Binding (Receptor Affinity) | Nanomolar affinity for rH3R and hH3R | researchgate.net |

Comparative Biological Activity of Analogues and Isomers

Comparing the biological activities of structurally related analogues and isomers is a fundamental strategy in medicinal chemistry to understand structure-activity relationships (SAR). This approach has been widely applied to the 2-aminothiazole scaffold. nih.govmdpi.commdpi.com

Histamine H3 Receptor Ligands: In the development of H3 receptor antagonists, subtle structural changes led to significant differences in activity. For a series of N-methyl-2-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-yl]ethan-1-amine derivatives, substitution at position 5 of the thiazole ring was found to be favorable for H3 antagonist activity, whereas substitution at position 4 resulted in a sharp decrease in activity. mdpi.com Furthermore, the length of an alkyl chain linking the thiazole to a terminal amino group was critical; a derivative with a 3-phenylpropyl residue showed higher potency (pA2 = 8.27) than analogues with shorter linkers. mdpi.com

Antimicrobial Agents: The bioisosteric replacement of sulfur with oxygen (i.e., comparing a thiazole to an oxazole) has been explored. nih.govmdpi.com In one study, replacing the 2-aminothiazole (2-AMT) core with 2-aminooxazole (2-AMO) in a series of carboxamides led to a significant improvement in antimycobacterial activity, which was attributed to improved physicochemical properties like reduced lipophilicity. nih.gov This demonstrates how comparing isosteres can lead to compounds with more favorable drug-like properties.

Anti-inflammatory Agents: For 2-amino benzothiazole derivatives, the position of substituents on the fused benzene (B151609) ring was shown to be crucial for anti-inflammatory activity. Compounds with electron-withdrawing groups at the 4 or 5-positions showed increased activity. researchgate.net

These comparative studies are essential for rationally designing new molecules with enhanced potency and optimized properties for specific biological targets.

Influence of Positional Isomerism on Activity

The precise positioning of functional groups on a heterocyclic scaffold is a critical determinant of a molecule's biological activity. This principle, known as positional isomerism, can drastically alter the compound's physicochemical properties, such as its shape, polarity, and ability to interact with biological targets. For the this compound core, the attachment of the 3-aminopropyl side chain to the C2 position of the thiazole ring is definitive. However, its theoretical isomers, where the side chain is attached to the C4 or C5 positions, would present distinct pharmacological profiles.

While direct comparative studies on the biological activity of the specific positional isomers of this compound (i.e., attachment at C2 vs. C4 vs. C5) are not extensively detailed in publicly available research, the profound impact of isomerism is well-established in related heterocyclic compounds. For instance, studies on other classes of molecules demonstrate that even a minor shift in a substituent's position can lead to significant changes in efficacy or even a complete loss of activity. In one study on novel oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety resulted in greater antibacterial potency compared to its angularly attached counterpart, highlighting how spatial arrangement impacts biological function. nih.gov Similarly, research into quinoline-based foldamers found that the placement of a fluorophore substituent at position 2 resulted in stronger chiroptical features than placement at position 6, underscoring the sensitivity of molecular properties to substituent positioning. mdpi.com

These examples from related fields strongly suggest that the biological activity of 3-(1,3-thiazol-4-yl)propan-1-amine and 3-(1,3-thiazol-5-yl)propan-1-amine would differ significantly from the C2-substituted parent compound. The altered orientation of the aminopropyl side chain would affect the molecule's interaction with enzyme active sites, receptor binding pockets, or other biological macromolecules.

Impact of Substitution Patterns on Biological Efficacy

Research into related N-substituted thiazole derivatives has provided valuable insights into these structure-activity relationships (SAR). A study on a series of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids revealed that substitutions on the thiazole ring play a crucial role in their antimicrobial activity. nih.govresearchgate.net For example, the introduction of a phenyl group at the C4-position of the thiazole ring led to the highest antibacterial activity among the tested compounds in that specific series. nih.govresearchgate.net Conversely, compounds bearing aromatic substituents with nitro, fluoro, or chloro groups did not exhibit any inhibitory effect. nih.gov The study also found that derivatives with furan (B31954) and bromothiophene substituents displayed promising antibacterial activity. researchgate.netnih.gov

Another study focusing on N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) further illustrates the importance of substitution patterns. The research demonstrated that modifications to the thiazole ring could lead to a substantial loss of activity. nih.gov For instance, replacing the thiazol-2-yl ring with larger or structurally different systems like benzo[d]thiazol-2-yl or 5-cyclohexyl-1,3,4-thiadiazole resulted in inactive compounds. nih.gov This suggests a strict structural requirement at the receptor binding site for the thiazole moiety.

The data from these studies can be summarized to highlight the impact of different substitution patterns.

| Compound Series | Substituent at C4-Position of Thiazole Ring | Observed Biological Effect |

|---|---|---|

| Thiazole Analogs | Phenyl | Highest antibacterial activity in the series |

| Thiazole Analogs | Unsubstituted | Moderate activity |

| Thiazolone Analogs | Furan | Promising antibacterial activity |

| Thiazolone Analogs | Bromothiophene | Promising antibacterial activity |

| Thiazolone Analogs | Aromatic rings with NO₂, F, Cl groups | No inhibitory effect observed |

| Core Structure Modification | Resulting Activity |

|---|---|

| Replacement of thiazol-2-yl with benzo[d]thiazol-2-yl | Substantial loss of activity |

| Replacement of thiazol-2-yl with 5-cyclohexyl-1,3,4-thiadiazole | Substantial loss of activity |

These findings collectively underscore that the biological profile of this compound is not fixed but can be finely tuned through strategic chemical modifications. The introduction of different functional groups on the thiazole ring or derivatization of the amine can enhance potency, alter selectivity, or introduce entirely new biological activities.

Applications Beyond Biological Systems

Role in Materials Science and Polymer Chemistry

While direct applications of 3-(1,3-thiazol-2-yl)propan-1-amine in materials science are not extensively documented, the broader class of thiazole-containing compounds is recognized for its contribution to the development of functional materials. nih.gov The thiazole (B1198619) moiety is a key component in various organic materials due to its aromaticity, thermal stability, and ability to participate in π-π stacking interactions.

The primary amine group in this compound presents an opportunity for its use as a monomer in polymerization reactions. It can react with dicarboxylic acids, diacyl chlorides, or diepoxides to form polyamides and other polymers. The incorporation of the thiazole ring into the polymer backbone can impart desirable properties such as enhanced thermal stability, specific optical properties, and the ability to coordinate with metal ions.

Furthermore, research into poly(ionic liquid)s (PILs), which are polyelectrolytes with applications in electrochemical devices and catalysis, has explored the use of triazolium-based polymers. rsc.org This suggests a potential for developing functional polymers from this compound, where the thiazole and amine functionalities could be modified to create novel polymeric materials with tailored properties for applications such as membranes, sensors, or specialty coatings.

Applications in Coordination Chemistry

In the field of coordination chemistry, this compound is a promising ligand for the synthesis of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). The thiazole ring contains both a nitrogen and a sulfur atom which can act as donor sites, and the primary amine of the propanamine side chain provides an additional coordination site. This allows the molecule to function as a bidentate or potentially a tridentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional networks. mdpi.comchemrxiv.org

The synthesis of coordination polymers with ligands containing similar functionalities, such as 3-(1H-imidazol-1-yl)propanoate, has been reported to yield crystalline materials with interesting structural motifs. chemrxiv.org The ability of the thiazole nitrogen and the amino group to coordinate with various metal ions such as zinc(II), copper(II), and lanthanides(III) can lead to the formation of diverse supramolecular architectures. mdpi.comchemrxiv.orgelsevierpure.com These materials are of interest for their potential applications in gas storage, separation, and catalysis. The specific coordination geometry and the resulting framework topology would be dependent on the metal ion, the reaction conditions, and the coordination mode of the ligand.

Catalytic Applications and Ligand Design

The design of ligands is a cornerstone of catalysis, and this compound offers a scaffold for the development of novel ligands for catalytic applications. Metal complexes incorporating this ligand could be catalytically active in a variety of organic transformations. The electronic properties of the thiazole ring and the steric bulk of the substituents can be tuned to influence the activity and selectivity of the metal center.

Research has shown that metal complexes with α-diimine and 1,2,3-triazolylidene ligands, which share structural similarities with thiazole-based ligands, exhibit catalytic activity in reactions such as epoxidation and C-H bond activation. nih.govnih.gov For instance, gold(I) complexes with 1,2,3-triazolylidene ligands have been shown to catalyze the synthesis of oxazolines. nih.gov This suggests that metal complexes of this compound could also serve as effective catalysts. The presence of both a soft sulfur donor and hard nitrogen donors in the ligand could be advantageous for certain catalytic cycles.

Potential Use in Agrochemical and Dye Development

The thiazole moiety is a well-established pharmacophore in agrochemicals. researchgate.net A derivative of the target compound, 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, has been shown to act as a growth promoter for rapeseed, increasing both seed yield and oil content. nih.govresearchgate.net This finding highlights the potential of this compound derivatives in the development of new plant growth regulators or herbicides. The structural similarity to other thiazole-based herbicides further supports this potential. nih.gov